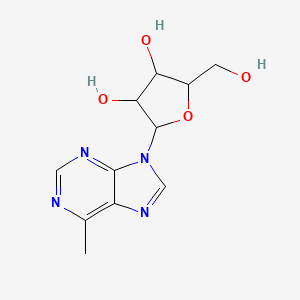

9H-Purine, 6-methyl-9-beta-D-xylofuranosyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylpurine riboside is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

6-Methylpurine-β-D-riboside (β-D-MPR) has been synthesized by coupling 6-methylpurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose using conditions that produce the β-D-anomer exclusively . An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines has also been reported .Molecular Structure Analysis

The molecular weight of 6-Methylpurine riboside is 266.25 . Its molecular formula is C11H14N4O4 . The SMILES representation of its structure is O[C@@H]1C@HC@@HO[C@H]1N2C=NC3=C(N=CN=C32)C .Chemical Reactions Analysis

Purine nucleoside analogs like 6-Methylpurine riboside have broad antitumor activity. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .Physical And Chemical Properties Analysis

6-Methylpurine riboside is a solid substance with a white to off-white color . The storage conditions for the powder form are -20°C for 3 years, 4°C for 2 years, and in solvent -80°C for 6 months and -20°C for 1 month .Applications De Recherche Scientifique

Antitumor Effects

6-Methylpurine riboside (MPR) has demonstrated significant potential in antitumor applications. Research by Marasco et al. (2005) on the synthesis of β-D-6-Methylpurine Riboside (β-D-MPR) and its antitumor effects in human tumor cell lines revealed that β-D-MPR is highly active, with IC50 values ranging from 6 to 34 nM. Similarly, α-D-MPR, while less active than β-D-MPR, also exhibited significant antitumor effects with IC50 values ranging from 1.47 to 4.83 μM (Marasco et al., 2005).

Diagnostic and Chemotherapeutic Agents

The potential of 6-Methylpurine riboside in diagnostic and chemotherapeutic applications has been explored, particularly in the context of mycoplasmal infections in mammalian cell cultures. McGarrity and Carson (1982) found that adenosine phosphorylase-mediated toxicity of 6-Methylpurine riboside could be applied towards detecting mycoplasmal infections, highlighting its selective cytotoxicity to infected cultures (McGarrity & Carson, 1982).

Gene Therapy Approach to Cancer Treatment

6-Methylpurine riboside has been investigated for its application in gene therapy approaches to cancer treatment. Hassan et al. (2016) synthesized various 6-Methylpurine derived sugar modified nucleosides and evaluated their substrate activity with purine nucleoside phosphorylases. The study suggests the potential of these compounds, especially in the context of Escherichia coli PNP-mediated cancer treatment strategies (Hassan et al., 2016).

Other Applications

6-Methylpurine riboside has also been identified as a strong inhibitor in certain biological processes. For example, Conrad (1971) noted its inhibition of betacyanin synthesis in the Amaranthus bioassay (Conrad, 1971). Additionally, its intracellular localization and impact on RNA in pea root tip cells were studied by Chen (1968), who found that 6-Methylpurine-H3, a related compound, is incorporated into nucleolar RNA (Chen, 1968).

Mécanisme D'action

Safety and Hazards

6-Methylpurine riboside is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is harmful if swallowed . Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual .

Propriétés

Numéro CAS |

16006-65-8 |

|---|---|

Formule moléculaire |

C11H14N4O4 |

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9-,11-/m1/s1 |

Clé InChI |

FIGBCBGMUIGJBD-DYUFWOLASA-N |

SMILES isomérique |

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |

SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

SMILES canonique |

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Autres numéros CAS |

14675-48-0 |

Pictogrammes |

Acute Toxic |

Synonymes |

6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.